Cas no 4375-03-5 ((+)-eudesmin)
(+)-eudesmin structure
Product Name:(+)-eudesmin
CAS-nummer:4375-03-5
MF:C22H26O6
MW:386.438247203827
CID:2006603
PubChem ID:7299790
Update Time:2025-04-21
(+)-eudesmin Chemische en fysische eigenschappen
Naam en identificatie
-
- (+)-eudesmin
- (-) eudesmin
- (-)-eudesmin
- (-)-eudesmine
- 2,6-bis(3',4'-dimethoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
- eudesmin
- eudesmine
- (-)-Epieudesmin
- CHEMBL464352
- AKOS000635153
- NSC-404535
- 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan #
- Di-O-methylpinoresnol
- 1H,4-c]furan, 1.alpha.,4.alpha.-bis(3,4-dimethoxyphenyl)-3a.alpha.,4,6,6a.alpha.-tetrahydro-
- 4,8-bis (3,4-dimethoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
- AKOS022083946
- Pinoresinol,O-dimethyl-
- CBDivE_012962
- (1S,4S)-1,4-bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
- AB00076863-01
- 1H,3H-Furo[3,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-
- 526-06-7
- NSC-674053
- 1,4-BIS(3,4-DIMETHOXYPHENYL)-HEXAHYDROFURO[3,4-C]FURAN
- 1H,3H-Furo[3,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-(-)-
- 1H,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-(-)-
- 1,4-Bis(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan
- 1H,4-c]furan, 1.alpha.,4.alpha.-bis(3,4-dimethoxyphenyl)-3a.alpha.,4,6,6a.alpha.-tetrahydro-, (-)-
- 3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- NSC674053
- Cambridge id 5255775
- (-)-Eudesmin; NSC35476
- NSC35476
- NSC404535
- 1H,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, [1R-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
- STK073773
- 4375-03-5
- Eudesamin
- NSC-35476
- 1H,3H-Furo[3,4-c]furan, 1.alpha.,4.alpha.-bis(3,4-dimethoxyphenyl)-3a.alpha.,4,6,6a.alpha.-tetrahydro-
- 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
- 25305-05-9
- 1H,3H-Furo[3,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, [1R-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
-
- Inchi: 1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22+/m1/s1
- InChI-sleutel: PEUUVVGQIVMSAW-AJAKECSLSA-N
- LACHT: O1C[C@H]2[C@@H](C3C=CC(=C(C=3)OC)OC)OC[C@H]2[C@@H]1C1C=CC(=C(C=1)OC)OC
Berekende eigenschappen
- Exacte massa: 386.17293854g/mol
- Monoisotopische massa: 386.17293854g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 6
- Complexiteit: 457
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 55.4Ų
(+)-eudesmin Gerelateerde literatuur
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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